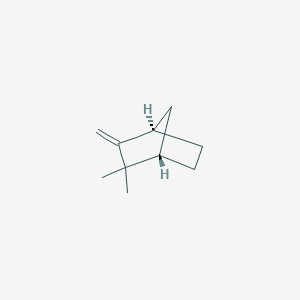

(-)-Camphene

描述

Historical Perspectives and Contemporary Significance in Terpenoid Chemistry

The history of camphene (B42988) is linked to the early use of turpentine (B1165885) and essential oils. In the 19th century, a purified form of turpentine spirits, known as "camphine," was used as a lamp fuel, prized for the brilliant light it produced. wikipedia.org In the realm of terpenoid chemistry, (-)-Camphene's significance grew as a crucial intermediate in the industrial synthesis of other valuable compounds. google.com

A cornerstone of its contemporary relevance is its role as a primary precursor in the manufacture of synthetic camphor (B46023). chemicaltoday.inutsunomiya-u.ac.jp The industrial synthesis of camphene is a classic example of the Wagner-Meerwein rearrangement, typically involving the acid-catalyzed isomerization of α-pinene, a major component of turpentine. google.comrsc.orgmdpi.com Solid acid catalysts, such as titanium dioxide, are commonly employed to facilitate this transformation, achieving high yields. wikipedia.orgchemicaltoday.inrsc.org

Beyond camphor, this compound serves as a starting material for a variety of other synthetic organic chemicals, including isoborneol, isobornyl acetate, and sandalwood-like fragrances. thegoodscentscompany.comchemicaltoday.inutsunomiya-u.ac.jp Its unique bicyclic structure and reactive exocyclic double bond make it a versatile building block in organic synthesis. The ongoing research into optimizing its production from α-pinene, a renewable feedstock from the forestry industry, underscores its continued importance in sustainable chemical manufacturing. rsc.orgstackexchange.com

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₆ |

| Molar Mass | 136.24 g·mol⁻¹ wikipedia.orgnih.gov |

| Appearance | White or colorless solid wikipedia.orgnih.gov |

| Odor | Camphoraceous, pine-woody thegoodscentscompany.compellwall.com |

| Melting Point | 51 to 52 °C wikipedia.org |

| Boiling Point | 159 °C wikipedia.org |

| Solubility in Water | Practically insoluble wikipedia.orgthegoodscentscompany.com |

| IUPAC Name | 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane wikipedia.orgnih.gov |

Interdisciplinary Relevance of this compound in Academic Inquiry

The utility of this compound extends far beyond traditional organic synthesis, making it a subject of significant interdisciplinary research. Its distinct sensory properties have cemented its role in the fragrance and flavor industries. It is a key ingredient in perfumes, soaps, and personal care products, imparting a fresh, pine-like scent. genoaint.commyskinrecipes.com In the food industry, it is utilized as a flavoring agent to add unique, earthy notes to various products. thegoodscentscompany.comgenoaint.com

In the field of biochemistry and pharmacology, this compound has emerged as a molecule of considerable interest due to its diverse biological activities. Numerous in vitro and in vivo studies have highlighted its potential as an anti-inflammatory, antioxidant, antibacterial, and antifungal agent. tandfonline.comresearchgate.netmamedica.co.uk Research has indicated its potential to combat inflammation, which could be beneficial for chronic inflammatory conditions. mamedica.co.ukacslab.com

Furthermore, significant research has focused on its hypolipidemic effects, with studies demonstrating its ability to lower plasma cholesterol and triglyceride levels. cannahorse.comnih.gov Investigations into its molecular mechanisms suggest that this compound may affect lipid biosynthesis, presenting a potential avenue for cardiovascular health research. nih.gov The compound has also been explored for its potential anticancer properties, with some studies showing it can induce apoptosis in melanoma cells. researchgate.netacslab.com This broad spectrum of biological activity ensures that this compound will remain a focal point of academic inquiry across chemistry, biology, and medicine.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPUJAZIXJMDBK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@H](C2)C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046538 | |

| Record name | (-)-Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5794-04-7 | |

| Record name | l-Camphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Camphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YAV509FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chirality, Stereochemistry, and Enantioselective Methodologies of Camphene

Elucidation of Absolute and Relative Stereochemistry

The precise three-dimensional arrangement of atoms in (-)-camphene is defined by its absolute and relative stereochemistry. Absolute configuration describes the exact spatial arrangement of its substituents in a non-relative manner, often designated using the Cahn-Ingold-Prelog (R/S) system. reddit.comlibretexts.org Relative configuration, on the other hand, describes the stereochemical relationship between different chiral centers within the molecule. reddit.comlibretexts.org

The systematic IUPAC name for this compound is (1R,4S)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane, which explicitly defines its absolute configuration at the two stereogenic centers, C1 and C4. This specific arrangement is what gives rise to its characteristic negative optical rotation, with a reported specific rotation value of [α]D = -119.11° in benzene. Its enantiomer, (+)-camphene, possesses the opposite (1S,4R) configuration and a positive optical rotation.

The stereochemistry of camphene (B42988) and its derivatives is often elucidated using a combination of spectroscopic and chemical methods. In the biosynthesis of this compound from geranyl pyrophosphate, the stereochemical pathway involves the isomerization to (+)-(3S)-linalyl pyrophosphate, followed by a cyclization process. nih.gov The stereochemistry of the resulting products can be determined by transforming them into the corresponding camphor (B46023) and analyzing the location of isotopic labels using techniques like stereoselective base-catalyzed exchange. nih.gov

For more complex derivatives of camphene, advanced NMR techniques are invaluable. One- and two-dimensional ¹H and ¹³C NMR spectroscopy, including Nuclear Overhauser Enhancement Spectroscopy (NOESY), are powerful tools for unambiguously determining the stereochemistry of these molecules. scielo.br For instance, the configuration of double bonds in camphene derivatives can be assigned by analyzing the chemical shifts of carbon signals, particularly the shielding effect observed for cis-substituents. scielo.br

Table 1: Stereochemical Properties of Camphene Enantiomers

| Property | This compound | (+)-Camphene |

| IUPAC Name | (1R,4S)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | (1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane |

| Stereogenic Centers | 1R, 4S | 1S, 4R |

| Specific Rotation | [α]D = -119.11° (c=2.33, benzene) | [α]D = +103.5° (in ether) |

Data sourced from publicly available chemical databases.

Enantioselective Synthesis and Chiral Discrimination in Research

The ability to synthesize a specific enantiomer of a chiral molecule is crucial in many areas of chemistry. Enantioselective synthesis aims to produce a single enantiomer in excess over the other. One reported method for the synthesis of highly pure this compound involves the pyrolysis of 3,3-dimethylbicyclo[2.2.1]-heptane-2-exo-methanamine N-oxide. scispace.com Industrially, camphene is often produced through the isomerization of alpha-pinene (B124742) using a solid acid catalyst like titanium dioxide. wikipedia.org

Camphene-derived chiral auxiliaries have also been designed for use in asymmetric synthesis. researchgate.net These auxiliaries can direct the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the desired product. For example, oxazolidin-2-ones derived from camphene have been shown to provide high levels of asymmetric induction in Diels-Alder reactions. researchgate.net

Chiral discrimination, the ability to distinguish between enantiomers, is a fundamental area of research. This is often achieved by observing the differential interactions of enantiomers with a chiral environment. aps.org For instance, chiral selectors like cyclodextrins have been used to discriminate between the enantiomers of camphorquinone, a derivative of camphene, through spectroscopic and photophysical studies. acs.org The formation of host-guest complexes between the cyclodextrin (B1172386) and the enantiomers can lead to measurable differences in properties like equilibrium constants and triplet lifetimes. acs.org

Sensor arrays, sometimes employing chiral materials, are also being developed for the detection and discrimination of chiral analytes. mdpi.com These systems can provide a characteristic response pattern for each enantiomer, enabling their identification. mdpi.com Furthermore, chiral covalent organic frameworks (CCOFs) are emerging as promising materials for enantioselective separation and sensing due to their ordered porous structures and abundant chiral sites. rsc.org

Advanced Stereochemical Analysis Techniques for this compound and Derivatives

A variety of advanced analytical techniques are employed to characterize the stereochemistry of this compound and its derivatives. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental tools for confirming the structure and purity of newly synthesized camphene derivatives. nih.gov

Single-crystal X-ray diffraction is a powerful method for determining the absolute configuration of molecules. acs.org However, for molecules like camphene that form "plastic crystals" with rotational freedom, traditional X-ray diffraction can be challenging. acs.org The crystalline sponge method has emerged as a viable alternative, where the chiral molecule is absorbed into the pores of a metal-organic framework (MOF), allowing for its structural elucidation. acs.org Interestingly, studies have shown that some achiral MOFs can selectively order enantiomeric pairs of camphene, which can be observed using powder X-ray diffraction. acs.org

Chiroptical spectroscopy techniques are particularly suited for studying chiral molecules. Electronic circular dichroism (ECD) measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral compounds. rsc.org Theoretical calculations, such as those using density functional theory (DFT) methods like B3LYP and CAM-B3LYP, can be used to predict the ECD spectra of chiral alkenes, aiding in their stereochemical assignment.

Computational methods also play a significant role in understanding the stereochemistry of camphene. Thermochemical analysis and kinetic studies of reactions like the ozonolysis of camphene can be performed using computational models. aip.org These studies often focus on a specific enantiomer, such as the naturally predominant (1R,4S)-isomer, and assume the stereochemistry is retained in the derivatives. aip.org

Biosynthesis and Enzymatic Pathways of Camphene in Biological Systems

Enzymatic Precursors and Metabolic Routes to (-)-Camphene

The journey to this compound begins with the fundamental building blocks of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. nih.govresearchgate.net In the context of monoterpene biosynthesis, the MEP pathway is the principal source of IPP and DMAPP. nih.gov

These precursors are then condensed to form geranyl pyrophosphate (GPP), a ten-carbon molecule that serves as the universal precursor for all monoterpenes, including this compound. nih.govwikipedia.orguniprot.org The formation of GPP from IPP and DMAPP is a critical step in the terpenoid backbone biosynthesis pathway. mdpi.com Key enzymes in the upstream pathways that produce these precursors include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), which are considered rate-limiting enzymes in the MEP and MVA pathways, respectively. mdpi.commdpi.com

From GPP, the direct synthesis of this compound is catalyzed by the enzyme this compound synthase. wikipedia.org However, the reaction mechanism often involves the initial isomerization of GPP to a bound intermediate, (3S)-linalyl pyrophosphate (LPP), which is then cyclized by the synthase enzyme to form the final product. wikipedia.orgresearchgate.net

| Precursor/Intermediate | Abbreviation | Metabolic Pathway | Role in this compound Biosynthesis |

| Isopentenyl Pyrophosphate | IPP | Mevalonate (MVA) / Methylerythritol Phosphate (MEP) | Primary 5-carbon building block. nih.gov |

| Dimethylallyl Pyrophosphate | DMAPP | Mevalonate (MVA) / Methylerythritol Phosphate (MEP) | Primary 5-carbon building block, isomer of IPP. researchgate.net |

| Geranyl Pyrophosphate | GPP | Terpenoid Backbone Biosynthesis | Universal 10-carbon precursor for monoterpenes. wikipedia.orguniprot.org |

| (3S)-Linalyl Pyrophosphate | LPP | Monoterpene Biosynthesis | Bound intermediate formed from GPP prior to cyclization. wikipedia.orgresearchgate.net |

Characterization of Camphene (B42988) Synthase and Related Enzymes

The key enzyme responsible for the final step in the biosynthesis of this compound is this compound synthase (EC 4.2.3.117). wikipedia.org This enzyme belongs to the broader class of terpene synthases (TPS), which are known for their ability to generate a vast diversity of terpene skeletons from simple acyclic precursors. mdpi.com

A this compound synthase has been identified and characterized from grand fir (Abies grandis). This enzyme primarily produces this compound from geranyl diphosphate (B83284), along with trace amounts of other monoterpenoids. wikipedia.org Interestingly, monoterpene synthases often produce multiple products. For instance, a synthase from tomato (Solanum lycopersicum) catalyzes the formation of both camphene and tricyclene (B1222867) from GPP, while also producing smaller quantities of limonene (B3431351) and β-myrcene. uniprot.org Similarly, the cyclase I enzyme from sage (Salvia officinalis) produces approximately equal amounts of (+)-camphene and (+)-α-pinene. wikipedia.org This multi-product nature highlights the complexity of the catalytic process within a single active site. pnas.org

Studies comparing the highly homologous (-)-pinene (B8432373) synthase and this compound synthase from Abies grandis have provided insight into the structural basis of their differing product profiles. nih.gov Through structural modeling and directed mutagenesis, researchers have sought to identify the specific amino acid residues responsible for these catalytic differences. The results indicate that product determination is not controlled by a single amino acid but rather by the collective action of multiple residues, located both within the active site and at a distance from it. nih.gov These residues work in concert to regulate the precise folding of the substrate and the stabilization of intermediates throughout the complex electrophilic reaction cascade. nih.gov

The generally accepted mechanism proceeds through the following key steps:

Ionization: The enzyme facilitates the removal of the diphosphate group from GPP, generating a geranyl cation. pnas.org

Isomerization: This is followed by an isomerization of the geranyl cation to a (3S)-linalyl pyrophosphate intermediate, which remains bound within the active site. This step is crucial for positioning the molecule for cyclization. wikipedia.orgresearchgate.net

Cyclization and Rearrangement: The enzyme then guides the cyclization of the linalyl intermediate to form a bicyclic carbocation. This reactive intermediate undergoes further rearrangement (a Wagner-Meerwein shift) and deprotonation to yield the final, stable this compound structure. wikipedia.org

This entire electrophilic reaction cascade occurs within the protective environment of the enzyme's active site, which shields the highly reactive carbocation intermediates from being quenched prematurely by water or other nucleophiles. pnas.org

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is regulated at the genetic level, primarily through the expression of the genes encoding camphene synthase and other key enzymes in the terpenoid pathway. nih.gov The abundance and diversity of monoterpenes, including camphene, in different plant species and even in different chemotypes of the same species are often linked to variations in gene expression. mdpi.com

Transcriptome analysis has been a powerful tool for identifying genes involved in this process. By comparing the gene expression profiles of high- and low-producing plant varieties, researchers can identify candidate genes. For example, studies in Cinnamomum camphora identified a number of differentially expressed genes (DEGs) between camphor-type and linalool-type varieties. mdpi.comnih.gov These included not only terpene synthase (TPS) genes but also genes for upstream enzymes like DXS and HMGR and various transcription factors. mdpi.com

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information. They play essential regulatory roles in secondary metabolism. nih.gov In the context of terpenoid biosynthesis, transcription factor families such as WRKY and NAC have been identified as potentially being involved in regulating the expression of pathway genes. nih.gov The co-regulation of biosynthetic genes with specific transcription factors suggests a coordinated control mechanism for the entire metabolic pathway, allowing the plant to modulate the production of this compound and other terpenes in response to developmental or environmental cues. usda.gov

| Gene/Protein Type | Function | Example Organism |

| Terpene Synthase (TPS) Genes | Encode enzymes (e.g., camphene synthase) that catalyze the final cyclization step. nih.gov | Cinnamomum camphora, Amomum villosum mdpi.comnih.gov |

| Upstream Pathway Genes (e.g., DXS, HMGR) | Encode rate-limiting enzymes in the MEP and MVA pathways that supply precursors. mdpi.com | Cinnamomum camphora mdpi.com |

| Transcription Factors (e.g., WRKY, NAC) | Regulate the expression of biosynthetic genes, controlling pathway flux. nih.gov | Cinnamomum camphora nih.gov |

Chemical Synthesis and Derivatization Strategies for Camphene and Analogues

Advanced Synthetic Routes to (-)-Camphene from Precursors (e.g., α-Pinene)

The isomerization of α-pinene stands as a primary and economically significant route for the production of camphene (B42988). This transformation, a classic example of a Wagner-Meerwein rearrangement, is typically facilitated by acidic catalysts. A variety of solid acid catalysts have been explored to optimize this process, aiming for high conversion rates and selectivity towards camphene.

Historically, the rearrangement has been conducted using titanium oxide hydrate (B1144303) catalysts in stirred tanks at temperatures around 130-135°C, a process that could take up to 85 hours. google.com More contemporary methods have focused on improving efficiency. One such process involves carrying out the rearrangement under reflux conditions (155-165°C) using a specific titanium oxide hydrate catalyst. This approach allows for the dissipation of the heat of reaction through evaporative cooling and significantly shortens the reaction time to between 0.3 and 3.5 hours. google.com

Research has extensively investigated various catalytic systems to enhance the synthesis of camphene from α-pinene. These include:

Titanium-based catalysts: Acid-activated titanium dioxide (TiO2) in various forms, including nanopowders, has shown considerable activity. rsc.orgrsc.org For instance, TiO2 nanopowder activated with hydrochloric acid has demonstrated complete conversion of α-pinene with a camphene selectivity of approximately 64%. rsc.org The use of titanate nanotubes, modified with hydrochloric acid, has also proven effective, achieving up to 97.8% conversion of α-pinene with a camphene selectivity of 78.5% under solvent-free conditions. nih.gov

Zeolites and Aluminosilicates: Various zeolites (like H-5A, H-ZSM-5, H-Y) and silica-alumina catalysts have been studied. niscpr.res.in The acidic properties of these materials heavily influence the product distribution. niscpr.res.in For example, lower acidic strength tends to favor the formation of tricyclene (B1222867), another isomerization product, while higher acidity promotes the formation of monocyclic terpenes. niscpr.res.in

Other Solid Acids: A range of other solid acid catalysts have been employed, including sulfated zirconia, modified layered aluminosilicates, and phosphotungstic heteropoly acids. nih.gov A patented method utilizes a catalyst to achieve over 99% conversion of α-pinene with camphene selectivity exceeding 90% at temperatures between 100 and 170°C. google.com

The choice of catalyst and reaction conditions plays a crucial role in directing the isomerization towards the desired camphene product while minimizing the formation of byproducts such as tricyclene, limonene (B3431351), and terpinolene. rsc.orgniscpr.res.in

Table 1: Comparison of Catalytic Systems for α-Pinene Isomerization to Camphene

| Catalyst | Reaction Conditions | α-Pinene Conversion (%) | Camphene Selectivity (%) | Reference |

|---|---|---|---|---|

| Titanium Oxide Hydrate | ~135°C, 65-85 hours | - | - | google.com |

| Titanium Oxide Hydrate | 155-165°C (reflux), 0.7-1.5 hours | - | - | google.com |

| Acid-activated TiO2 Nanopowder | Optimized conditions | 100 | 63.96 | rsc.org |

| Titanate Nanotubes (HCl modified) | Mild, solvent-free | 97.8 | 78.5 | nih.gov |

| Patented Catalyst | 100-170°C | >99 | >90 | google.com |

| Halloysite | 155-165°C | 90 | ~60 | google.com |

| Modified β-molecular sieve | 550°C roasting | - | ~45 | google.com |

Stereoselective Functionalization of the Bicyclic Camphene Skeleton

The rigid bicyclic structure of camphene provides a unique scaffold for stereoselective functionalization, enabling the introduction of new chemical groups at specific positions with controlled spatial orientation.

One notable example is the palladium-catalyzed deuteriation of camphene. This reaction, conducted in deuteriated acetic acid with palladium(II) acetate, demonstrates high regio- and stereoselectivity. researchgate.net Specifically, an outward-facing vinylic hydrogen atom is selectively replaced by deuterium (B1214612), leading to the formation of camphene-d1 with approximately 100% stereoselectivity. researchgate.net

Skeletal remodeling of camphene derivatives has also been employed to access functionalized bicyclo[2.2.1]heptane systems that are otherwise difficult to prepare. For instance, a semipinacol rearrangement of a camphene-derived cyclobutanol (B46151) can lead to the formation of 8-hydroxycamphor, demonstrating a strategic functionalization pathway. nih.gov

Furthermore, halosulfonamidation reactions of camphene have been shown to proceed with chemo- and stereoselectivity. The reaction of camphene with sulfonamides in the presence of N-bromosuccinimide (NBS) can lead to rearranged products with fused azetidine (B1206935) and camphene rings or unrearranged products with a spiro-joined imidazoline (B1206853) ring, depending on the reaction conditions. researchgate.net

The use of Selectfluor as an electrophilic fluorine source in the presence of alcohols allows for the fluoroalkoxylation of (+)-camphene. This reaction proceeds via a Wagner-Meerwein rearrangement to yield fluoroalkoxy compounds in good to excellent yields (60-98%). beilstein-journals.org

These examples highlight the potential of the camphene skeleton as a template for developing complex, stereochemically defined molecules through various selective chemical transformations.

Preparation of this compound Derivatives with Modified Chemical Structures

Thiosemicarbazones derived from this compound represent a significant class of derivatives that have been synthesized and investigated for their potential biological activities. The general synthetic strategy involves the condensation of a camphene-based thiosemicarbazide (B42300) with various aldehydes or ketones.

The synthesis typically begins with the preparation of 2-isocamphanyl isothiocyanate from camphene. mdpi.com This intermediate is then reacted with hydrazine (B178648) to form 4-(2'-isocamphanyl) thiosemicarbazide. mdpi.com Subsequent condensation of this thiosemicarbazide with a range of substituted benzaldehydes or other aldehydes and ketones yields the target thiosemicarbazone derivatives. mdpi.comtandfonline.com

For example, a series of this compound-thiosemicarbazones were synthesized by the condensation of the corresponding thiosemicarbazide with various benzaldehydes and heterocyclic aldehydes using silica-supported sulfuric acid as a solid catalyst. tandfonline.com This method provided the desired compounds in good yields (28-99%) after purification. tandfonline.com Another approach involves the synthesis of (E) ω-formylcamphene from α-pinene, which is then reacted with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is further reacted with α-bromoacetophenone compounds to generate (E) ω-formylcamphene-based thiazole (B1198619) hydrazone derivatives. techscience.com

The structures of these synthesized thiosemicarbazones are typically confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). tandfonline.comtechscience.com

The modification of the camphene structure has been a fruitful strategy for generating new compounds with a wide range of potential biological applications.

A notable class of derivatives are the camphene-based thiosemicarbazones, which have been evaluated for various biological activities. For instance, a series of 17 novel thiosemicarbazones derived from this compound were synthesized and tested for their anti-Mycobacterium tuberculosis activity. tandfonline.com Several of these derivatives showed significant inhibitory effects on the growth of M. tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to first-line anti-TB drugs. tandfonline.com

Another study investigated 38 thiosemicarbazone derivatives based on camphene and limonene for their antiproliferative activity against human melanoma cells. plos.org Several compounds demonstrated significant cell viability reduction, with IC50 values ranging from 11.56 to 55.38 µM. plos.orgresearchgate.net Compound 17 (o-hydroxybenzaldehyde this compound-based thiosemicarbazone) was identified as the most potent, and further studies suggested it induced apoptosis. plos.orgresearchgate.net

Beyond thiosemicarbazones, other camphene derivatives have been synthesized. For example, bromination of this compound followed by Suzuki-Miyaura coupling reactions with various boronic acids has been used to create new derivatives. sakarya.edu.tr These compounds were subsequently screened for their antibacterial and antifungal activities. sakarya.edu.tr Additionally, (E) ω-formylcamphene-based thiazole hydrazone derivatives have been synthesized and shown to possess antioxidant properties. techscience.com

The synthesis of camphor (B46023) derivatives, closely related to camphene, has also yielded compounds with biological potential, including hydrazone and imine derivatives with antimycobacterial activity. mdpi.com

Table 2: Examples of Biologically Active this compound Derivatives

| Derivative Class | Synthetic Precursor | Target Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Thiosemicarbazones | This compound | Anti-Mycobacterium tuberculosis | Compounds 4b, 6a, and 6b showed MIC values comparable to some first-line anti-TB drugs. tandfonline.com | tandfonline.com |

| Thiosemicarbazones | This compound | Antiproliferative (Melanoma) | Compound 17 had the lowest IC50 value (11.56 µM); Compound 4 induced apoptosis. plos.orgresearchgate.net | plos.orgresearchgate.net |

| Thiazole Hydrazones | (E) ω-formylcamphene | Antioxidant | Exhibited good scavenging effects on DPPH and ABTS free radicals. techscience.com | techscience.com |

| Bromo- and Boronic Acid Derivatives | This compound | Antibacterial, Antifungal | Some derivatives showed antimicrobial properties. sakarya.edu.tr | sakarya.edu.tr |

Catalytic Methodologies for this compound Transformations

The transformation of this compound using various catalytic systems is a key area of research for producing valuable chemicals. These transformations often involve isomerization, esterification, and oxidation reactions.

Isomerization: The vapor-phase isomerization of camphene has been studied over a range of solid acid catalysts, including alumina, silica-alumina, and zeolites. niscpr.res.inniscpr.res.in The product distribution is highly dependent on the acidic properties of the catalyst. Weakly acidic sites tend to favor the formation of tricyclene, whereas strongly acidic sites promote the formation of monocyclic terpenes like dipentene, terpinolene, and p-cymene. niscpr.res.inrsc.org Aluminophosphate-based molecular sieves (e.g., AlPO-5, SAPO-11) have also been investigated, with similar dependencies on acidity and reaction conditions observed. rsc.orgrsc.org

Esterification: The liquid-phase esterification of camphene with carboxylic acids can be efficiently catalyzed by silica-supported heteropoly acids, such as H3PW12O40. scispace.com This method provides a green chemistry approach to synthesizing isobornyl carboxylates, which are valuable fragrance compounds. The reaction proceeds with high stereoselectivity, yielding exclusively the exo-isomer (isobornyl ester) with virtually 100% selectivity and in high yields (80-90%). scispace.com The solid catalyst can be recovered and reused without significant loss of activity. scispace.com

Oxidation and Functionalization: Palladium catalysis has been employed for the oxidative dimerization and stereoselective deuteriation of camphene. researchgate.net In the presence of palladium(II) acetate, camphene can undergo highly regio- and stereoselective deuteriation. researchgate.net Furthermore, rhodium-catalyzed reactions have been explored for the stereoselective functionalization of C-H bonds, offering pathways to complex molecular architectures. emory.edu

These catalytic methodologies demonstrate the versatility of this compound as a starting material for synthesizing a diverse array of chemical products, from fragrance ingredients to complex molecular scaffolds. The development of efficient and selective catalysts remains a critical focus for advancing these transformations.

Reactivity and Mechanistic Investigations of Camphene Transformations

Electrophilic Addition Reactions and Carbocation Rearrangements (e.g., Wagner-Meerwein)

Electrophilic addition to the exocyclic double bond of (-)-camphene readily occurs, often leading to the formation of carbocation intermediates that can undergo significant skeletal rearrangements. The Wagner-Meerwein rearrangement, a hallmark of terpene chemistry, is frequently observed. This process involves the migration of alkyl or hydride groups, typically to form more stable carbocations, often driven by the relief of ring strain or steric congestion.

For instance, the protonation of the double bond in this compound generates a tertiary carbocation. This carbocation can then undergo a hydride shift, followed by a methyl group shift, leading to a different tertiary carbocation. This sequence of rearrangements is crucial in reactions such as the conversion of camphene (B42988) hydrochloride to isobornyl chloride masterorganicchemistry.comlscollege.ac.inlibretexts.org. In the context of electrophilic fluorination, reactions of (+)-camphene with Selectfluor and alcohols proceed via a Wagner-Meerwein rearrangement, yielding fluoroalkoxy products with high stereoselectivity, preserving the initial enantiomeric excess beilstein-archives.org. The Wagner-Meerwein rearrangement is classified as a cationic rsc.orgaip.org-sigmatropic rearrangement, proceeding suprafacially lscollege.ac.incambridgescholars.com.

Oxidation Reactions: Mechanisms and Product Formation

The exocyclic double bond of this compound is a primary site for oxidation by atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH), as well as by chemical oxidants such as hydrogen peroxide. These reactions are critical in atmospheric chemistry and synthetic organic chemistry.

Ozonolysis Mechanism and Kinetics

The ozonolysis of this compound is initiated by the electrophilic attack of ozone on the double bond, forming a primary ozonide (1,2,3-trioxolane) intermediate aip.orgaip.orgnih.govrsc.org. This unstable intermediate rapidly decomposes through various pathways, yielding carbonyl compounds, peroxy radicals, and other oxygenated species. Computational studies suggest that the decomposition can lead to camphenilone and a bicyclic peroxy radical, or formaldehyde (B43269) and a bicyclic Criegee biradical rsc.org. Kinetic studies have determined rate coefficients for the reaction of O₃ with camphene, with experimental data available for room temperature conditions rsc.orgrsc.org. For example, formaldehyde has been identified as a product with a molar yield of approximately 29% in the ozonolysis of camphene rsc.org. A chemical model for camphene ozonolysis predicts equilibrium product distributions favoring camphenilone (58%) and 6,6-dimethyl-ε-caprolactone-2,5-methylene (42%) aip.orgnih.gov.

Hydroxyl Radical-Initiated Oxidation Pathways

The reaction of this compound with hydroxyl radicals (OH) is a significant atmospheric degradation pathway. The dominant mechanism involves the addition of the OH radical to the exocyclic double bond, predominantly at the terminal carbon atom (C8), forming a hydroxyalkyl radical rsc.orgcopernicus.orgresearchgate.netresearchgate.net. This addition accounts for over 98% of the initial OH radical attack copernicus.org. The resulting radical rapidly reacts with molecular oxygen to form a hydroxyalkylperoxy radical. In the presence of nitrogen oxides (NOx), these peroxy radicals are converted to hydroxyalkoxy radicals, which can then decompose. A major decomposition pathway leads to the formation of camphenilone and formaldehyde rsc.orgresearchgate.net.

Rate coefficients for the OH-initiated reaction have been experimentally determined rsc.orgrsc.org. For instance, studies report molar yields for acetone (B3395972) (approximately 33-39%) and formaldehyde (approximately 3.6-10%) from the OH-initiated oxidation of camphene, with yields varying depending on the presence of NOx rsc.orgrsc.org. Density Functional Theory (DFT) calculations further support the favored addition of OH radicals to the terminal carbon of the double bond researchgate.net.

Peroxide-Mediated Oxidations and Catalytic Aspects

Camphene can also undergo oxidation mediated by peroxides, often catalyzed by metal complexes. For example, the oxidation of camphene with hydrogen peroxide (H₂O₂) in the presence of palladium chloride (PdCl₂) and acetonitrile (B52724) yields camphene aldehyde and camphenylic acid, with the carbon skeleton intact researchgate.net. Methyltrioxorhenium(VII) (MTO) has been employed as a catalyst for the epoxidation of camphene using H₂O₂, achieving high yields and selectivity for camphene oxide researchgate.net. These peroxide-mediated oxidations are attractive due to the mild reaction conditions and the formation of water as a byproduct when H₂O₂ is used acsgcipr.org. The catalytic systems often involve peroxy metal species as active intermediates acsgcipr.orgnih.gov.

Acid-Catalyzed Isomerization and Rearrangements

Acid catalysis plays a crucial role in the isomerization of other terpenes, such as α-pinene, to this compound. This process typically involves carbocation intermediates and Wagner-Meerwein rearrangements, often facilitated by solid acid catalysts like titanate nanotubes or sulfated zirconia rsc.orgconicet.gov.aracs.orggoogle.com. The isomerization of α-pinene to camphene is a significant industrial route, with catalysts like acidic titanium dioxide hydrate (B1144303) being effective google.com. Titanate nanotubes, for instance, have demonstrated high catalytic activity and selectivity (up to 78.5%) for this transformation rsc.org. The mechanism involves the formation of a pinylcarbonium ion, which rearranges to a bornylcarbonium ion via a Wagner-Meerwein shift, ultimately leading to camphene acs.org.

Advanced Analytical and Spectroscopic Characterization in Camphene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of (-)-camphene and its derivatives. acs.orgresearchgate.net One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For instance, in the synthesis of camphene-based quaternary ammonium (B1175870) salts, ¹H NMR chemical shifts around δ 5.20 ppm are characteristic of the carbon-carbon double bond protons, while the two methyl groups on the camphene (B42988) moiety typically appear around δ 0.9 ppm. acs.org In ¹³C NMR spectra, the carbons of the double bond show signals at approximately δ 169 and δ 101 ppm. acs.org

Beyond basic structure confirmation, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for detailed mechanistic studies. journals.co.za These methods are critical in tracking skeletal rearrangements, a common feature in terpene chemistry. For example, the Wagner-Meerwein rearrangement, a series of intramolecular 1,2-skeletal bond shifts, is a key mechanism in reactions involving camphene, such as its acid-catalyzed formation from isoborneol. core.ac.uk NMR studies, sometimes in conjunction with deuterium (B1214612) labeling, have been instrumental in confirming complex, concerted reaction pathways, such as a Wagner-Meerwein, 6,2-hydride shift, Wagner-Meerwein rearrangement sequence. core.ac.uk

In the study of halosulfonamidation of camphene, NMR, alongside High-Resolution Mass Spectrometry (HRMS), was used to prove the structure of the resulting products, revealing how reaction conditions dictate whether the camphene structure is retained or undergoes rearrangement. rsc.org Similarly, when studying the thermal degradation of camphene, NMR was used to identify the structure of isolated degradation products. usda.gov

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Purity and Separation

The enantiomeric purity of this compound is a critical quality parameter, and chiral chromatography is the primary technique for its determination. chromatographyonline.com Chiral gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is widely used for the analysis of volatile chiral compounds like camphene. chromatographyonline.comrsc.org

Specialized chiral stationary phases (CSPs), frequently based on derivatized cyclodextrins, are essential for the separation of enantiomers. chromatographyonline.comgcms.cz For example, a β-DEX™ 120 column can be used to separate camphene enantiomers under specific GC conditions. gcms.cz The choice of CSP is crucial, as different phases exhibit unique selectivities. For instance, the Rt-βDEXsm column has been shown to resolve the enantiomers of camphene in rosemary oil. gcms.cz The enantiomeric ratio is a key indicator of the authenticity of natural essential oils, as biosynthetic pathways typically yield a specific enantiomeric composition. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) also plays a role in the separation of camphene enantiomers, although some studies have reported difficulties in achieving separation for racemic mixtures of camphene on certain chiral HPLC columns. phenomenex.commdpi.comacs.org Nevertheless, HPLC with chiral stationary phases, such as those derived from amylose, cellulose, or β-cyclodextrin, is a powerful technique for the enantioseparation of various monoterpenes. acs.orgresearchgate.net The development of versatile CSPs continues to expand the capabilities of both GC and HPLC for chiral separations. mdpi.comcore.ac.uk

Table 1: Examples of Chiral GC Columns for this compound Analysis This table is interactive. Users can sort and filter the data.

| Column Type | Analytes Including Camphene | Application/Matrix | Reference |

|---|---|---|---|

| β-DEX™ 120 | α-Pinene, Camphene , Limonene (B3431351) | General Chiral Purity | gcms.cz |

| Rt-βDEXsm | α-pinene, β-pinene, camphene , limonene, linalool, camphor (B46023), terpinen-4-ol, α-terpineol, borneol, isoborneol | Rosemary Oil | gcms.cz |

| BGB 178 30% CD | (+/-)-Camphene , (+/-)-rose oxide, (+/-)-linalool, (+/-)-citronellol, etc. | Rose Oil Authenticity | nih.gov |

| HP chiral-20B | (-)-α-pinene, (+)-α-pinene, (-)-camphene , (+)-camphene , etc. | Juniperus oxycedrus Essential Oil | researchgate.net |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS), particularly when coupled with a separation technique like GC or LC, is a powerful tool for monitoring reactions involving this compound and identifying the resulting products. thermofisher.com In studies of the atmospheric degradation of camphene, GC-MS is a primary method for product identification. rsc.orgrsc.orgconicet.gov.ar For example, in the reaction of camphene with chlorine atoms, formaldehyde (B43269) and acetone (B3395972) were identified as products using GC-MS with on-fiber derivatization. rsc.orgrsc.org Similarly, the ozonolysis products of camphene have been investigated using GC/MS. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of unknown products. acs.org This is particularly valuable in mechanistic studies, such as the halosulfonamidation of camphene, where HRMS was used to confirm the structures of novel products. rsc.org

Different ionization techniques can provide complementary information. Electron ionization (EI) is common in GC-MS and provides fragmentation patterns that can be compared to spectral libraries for compound identification. usda.govcore.ac.uk Softer ionization methods, like chemical ionization (CI) and atmospheric pressure chemical ionization (APCI), are also employed. For instance, proton transfer reaction-mass spectrometry (PTR-MS) has been used for the sensitive detection of terpenes. core.ac.uk Tandem mass spectrometry (MS/MS) techniques, such as selected reaction monitoring (SRM), offer high selectivity and sensitivity for quantifying specific terpenes in complex mixtures. thermofisher.com

Table 2: Products from this compound Reactions Identified by Mass Spectrometry This table is interactive. Users can sort and filter the data.

| Reaction | Identified Products | Analytical Method | Reference |

|---|---|---|---|

| Reaction with Cl atoms | Formaldehyde, Acetone | GC-MS | rsc.orgrsc.org |

| Ozonolysis | Formaldehyde, Acetone | GC/MS, FTIR | conicet.gov.arrsc.org |

| Thermal Degradation | p-Cymene, Camphenilone | GC-MS, NMR | usda.gov |

| Halosulfonamidation | N-sulfonylamidines, N-sulfonylamines | HRMS, NMR | rsc.org |

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) in Stereochemical Analysis

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide detailed stereochemical information about chiral molecules like this compound. slideshare.net

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jasco-global.comjascoinc.com Since enantiomers have VCD spectra that are equal in intensity but opposite in sign (mirror images), VCD is a powerful method for determining the absolute configuration of a molecule. nih.gov This is typically achieved by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations. jascoinc.comnih.gov VCD can be applied to almost all organic compounds and can be used for samples in solution or even in the solid phase. jasco-global.comrsc.org While not many direct studies on this compound itself are available, the technique has been successfully applied to similar bicyclic systems like camphor and camphanic acid. rsc.orgresearchgate.net

ORD is the measurement of the change in the angle of optical rotation of a substance as the wavelength of light is varied. numberanalytics.comleidenuniv.nl The resulting ORD curve, particularly the Cotton effect observed near an absorption band, is characteristic of the molecule's stereochemistry and can be used to determine its absolute configuration. slideshare.net Like VCD, ORD is a valuable tool in stereochemical analysis. numberanalytics.comresearchgate.net The combination of experimental ORD measurements with quantum mechanical calculations can provide reliable stereochemical assignments. researchgate.net

Both VCD and ORD are sensitive probes of molecular three-dimensional structure and are essential components of the advanced analytical toolkit for the comprehensive characterization of this compound. researchgate.net

Computational and Theoretical Chemistry Studies of Camphene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which in turn dictates its reactivity. youtube.com For (-)-camphene, these calculations have been crucial for understanding its atmospheric chemistry. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like monoterpenes.

Several studies have applied DFT to investigate the structure and reactivity of camphene (B42988), particularly its gas-phase oxidation reactions initiated by atmospheric radicals. copernicus.orgnsf.gov For instance, the oxidation of camphene by the hydroxyl (OH) radical has been modeled using the M06-2X functional with the 6-31+G(d,p) basis set. copernicus.org Such calculations help in optimizing the ground state geometry of the molecule and calculating thermodynamic parameters to understand reaction pathways. Previous theoretical studies of camphene have focused on its gas-phase reactions and the identification of its products. researchgate.net

Table 1: Selected DFT Methodologies Applied to this compound Studies

| Functional | Basis Set | Application | Reference |

| M06-2X | 6-31+G(d,p) | Studied the kinetics and mechanism of OH-initiated oxidation. | copernicus.org |

| B3LYP | 6-311+G(d) | Used for calculating reactivity descriptors for various monoterpenes. | mdpi.com |

These DFT studies provide foundational data for understanding how this compound is transformed in the atmosphere.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

In this compound, the HOMO is associated with the π-bond of the exocyclic methylene (B1212753) (=CH₂) group. This region of high electron density makes camphene susceptible to attack by electrophilic atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). ucsb.edu The energy of the HOMO is related to the ionization potential, and a higher HOMO energy generally indicates greater reactivity towards electrophiles. Conversely, the LUMO energy relates to the electron affinity. The interaction and energy gap between the HOMO of camphene and the LUMO of an oxidant determine the activation energy and the feasibility of a reaction. FMO theory thus provides a qualitative framework for predicting the most likely sites of reaction, consistent with experimental and more detailed computational findings that show reactions occurring at the double bond. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comlibretexts.org For many flexible molecules, this analysis is critical for understanding their properties and reactivity.

However, this compound possesses a rigid bicyclo[2.2.1]heptane skeleton. nih.gov This bicyclic structure severely restricts the molecule's conformational freedom. Unlike long-chain alkanes or other flexible molecules, there are no low-energy rotations around carbon-carbon single bonds within the ring system that would lead to distinctly different conformers. The primary structural variations are minor adjustments in bond angles and dihedral angles to achieve the minimum energy state.

Computational studies on this compound typically begin with a geometry optimization (often using DFT) to find the single, lowest-energy conformer. semanticscholar.org Due to this inherent rigidity, extensive conformational searches or long-timescale molecular dynamics (MD) simulations aimed at exploring broad conformational landscapes are generally not necessary for studying the fundamental reactivity of the camphene molecule itself. rsc.orgnih.govresearchgate.netnih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally. For this compound, computational studies have provided significant insights into its atmospheric oxidation mechanisms.

The reaction with the hydroxyl (OH) radical is a primary degradation pathway for camphene in the troposphere. researchgate.net Theoretical studies using DFT have elucidated the following key steps:

Electrophilic Addition : The reaction initiates with the addition of the OH radical to one of the carbon atoms of the exocyclic double bond. Calculations show that addition to the terminal CH₂ carbon is the most favorable pathway, accounting for the vast majority of the initial reaction. copernicus.orgnsf.gov

Formation of Intermediates : This addition leads to the formation of a hydroxyalkyl radical intermediate.

Subsequent Reactions : In the presence of atmospheric oxygen (O₂), this radical quickly forms a peroxy radical (RO₂). The fate of this peroxy radical depends on the concentration of other atmospheric species like nitric oxide (NO). These pathways can lead to the formation of hydroxyalkoxy radicals.

Product Formation : The hydroxyalkoxy radicals can then undergo decomposition. One major predicted pathway involves the cleavage of the ring structure, leading to the formation of stable end products such as camphenilone and formaldehyde (B43269). researchgate.net

These mechanistic studies involve calculating the potential energy surface of the reaction, locating the transition state structures, and determining the energy barriers (activation energies) for each step. This information is then used in conjunction with theories like Canonical Transition State Theory (CTST) to calculate reaction rate constants, which can be compared with experimental values. nih.gov

Table 2: Key Theoretical Findings for the OH-Initiated Oxidation of this compound

| Reaction Step | Description | Key Products |

| Initiation | OH radical adds to the exocyclic double bond. | Hydroxyalkyl radical |

| Propagation | Reaction with O₂ to form a peroxy radical (RO₂). | Peroxy radical (RO₂) |

| Decomposition | Fragmentation of intermediate alkoxy radicals. | Camphenilone, Formaldehyde |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (excluding human health outcomes)

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Property Relationship (QSPR) models are computational statistics methods that aim to build a mathematical relationship between the chemical structure of a compound and a specific property or activity. nih.govresearchgate.net These models use "molecular descriptors"—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict the target property. researchgate.net

A literature survey did not reveal specific QSAR or QSPR models developed for this compound focusing on mechanistic insights into non-biological outcomes such as atmospheric reactivity or physical properties. The development of such a model would typically involve:

Data Set Compilation : Assembling a dataset of related molecules (e.g., various monoterpenes) with experimentally measured values for a property of interest (e.g., reaction rate constant with OH radicals).

Descriptor Calculation : Computing a wide range of molecular descriptors for each molecule in the dataset. These can include topological, geometric, and quantum-chemical descriptors.

Model Building : Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a model that correlates a subset of the descriptors with the target property. nih.gov

Validation : Rigorously testing the model's predictive power using internal and external validation techniques.

Theoretically, a QSPR model could be developed to predict the atmospheric lifetimes of various terpenes, including camphene, based on descriptors calculated from their molecular structure. bris.ac.uk Such a model could provide mechanistic insights by identifying which electronic or structural features (e.g., the energy of the HOMO, molecular surface area) are most influential in determining their atmospheric reactivity.

Biological Activity and Mechanistic Investigations of Camphene Non Clinical Focus

Molecular Interactions with Biological Targets: Receptors and Enzymes

(-)-Camphene exerts its biological effects through intricate interactions with various molecular targets, including enzymes and cellular receptors, leading to the modulation of key cellular pathways.

Modulation of Enzyme Activity (e.g., Antioxidant Enzymes, HMG-CoA Reductase, Acetylcholinesterase)

This compound has demonstrated the ability to modulate the activity of several critical enzymes involved in physiological and pathological processes.

Antioxidant Enzymes: In the context of myocardial ischemia/reperfusion injury, this compound pretreatment has been shown to activate intracellular antioxidant defense mechanisms. Studies have revealed that this compound can attenuate the decrease in the enzymatic activity of catalase (CAT), an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. Furthermore, it has been observed to modulate the activity of manganese superoxide (B77818) dismutase (MnSOD) and glutathione (B108866) reductase (GR), crucial enzymes in the cellular antioxidant defense system. This modulation contributes to the maintenance of cellular redox homeostasis and protects against oxidative stress-induced damage.

HMG-CoA Reductase: The role of this compound in lipid metabolism has been a significant area of investigation. While it exhibits hypolipidemic effects, research indicates that its mechanism of action is independent of the direct inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Unlike statins, which directly target HMG-CoA reductase, this compound's ability to lower cholesterol and triglycerides is attributed to a different molecular mechanism.

Acetylcholinesterase: Some reviews of the biological activities of monoterpenes have reported that this compound exhibits anti-acetylcholinesterase activity. Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. However, detailed mechanistic studies specifically elucidating the mode of this compound's interaction with acetylcholinesterase are still an area for further research.

Table 1: Summary of this compound's Effect on Enzyme Activity

| Enzyme | Effect of this compound | Investigated Context |

|---|---|---|

| Catalase (CAT) | Attenuates decrease in activity | Myocardial Ischemia/Reperfusion |

| Manganese Superoxide Dismutase (MnSOD) | Modulates activity | Myocardial Ischemia/Reperfusion |

| Glutathione Reductase (GR) | Modulates activity | Myocardial Ischemia/Reperfusion |

| HMG-CoA Reductase | No direct inhibition | Lipid Metabolism |

| Acetylcholinesterase | Inhibitory activity reported | General Biological Screening |

Cellular Pathway Modulation (e.g., SREBP-1, Apoptosis Pathways, Oxidative Stress Responses)

This compound has been shown to influence several critical cellular pathways, contributing to its observed biological effects.

SREBP-1 Pathway: A key mechanism underlying the hypolipidemic action of this compound involves the modulation of the Sterol Regulatory Element-Binding Protein-1 (SREBP-1) pathway. SREBP-1 is a transcription factor that plays a central role in regulating the genes involved in fatty acid and triglyceride synthesis. Research has shown that this compound treatment can increase the nuclear translocation of the mature form of SREBP-1. This upregulation of SREBP-1 expression is proposed to be a primary mechanism by which this compound exerts its effects on lipid metabolism, distinguishing its action from that of HMG-CoA reductase inhibitors.

Apoptosis Pathways: In the context of oncology research, this compound has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies in murine melanoma cells have revealed that this compound can trigger the intrinsic pathway of apoptosis. This is characterized by the induction of endoplasmic reticulum (ER) stress, leading to the release of calcium ions (Ca2+), loss of mitochondrial membrane potential, and subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Oxidative Stress Responses: As mentioned in the context of antioxidant enzymes, this compound plays a significant role in modulating cellular responses to oxidative stress. By enhancing the activity of key antioxidant enzymes, it helps to mitigate the damaging effects of reactive oxygen species (ROS). This protective effect against oxidative stress is a fundamental aspect of its observed cardioprotective and other cytoprotective activities.

Antimicrobial Activity: Mechanistic Basis (e.g., membrane disruption, enzyme inhibition)

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. The primary mechanistic basis for this activity is believed to be the disruption of microbial cell membranes. researchgate.netnih.gov As a lipophilic compound, this compound can readily interact with the lipid bilayer of microbial membranes. nih.gov This interaction is thought to alter the membrane's fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death. nih.govscispace.com

Furthermore, the antifungal action of this compound may also involve the inhibition of membrane-embedded enzymes. researchgate.net By altering the fatty acid composition of the fungal cell membrane, this compound can disrupt the function of these enzymes, which are vital for processes such as respiration and the maintenance of cell permeability. researchgate.net Some studies also suggest that the inhibitory action of monoterpenes on microorganisms can involve the inactivation or inhibition of synthesis of both intracellular and extracellular enzymes. damanhour.edu.eg

Table 2: Mechanistic Basis of this compound's Antimicrobial Activity

| Mechanism | Description | Target Microorganisms |

|---|---|---|

| Membrane Disruption | Interacts with the lipid bilayer, altering fluidity and permeability, leading to leakage of cellular contents. researchgate.netnih.gov | Bacteria and Fungi |

| Enzyme Inhibition | Inhibits membrane-embedded enzymes by altering the fatty acid composition of the cell membrane, affecting respiration and cell permeability. researchgate.net | Fungi |

Insecticidal and Repellent Activity: Mode of Action Studies

This compound has been identified as a compound with notable insecticidal and repellent properties against a range of insect pests. Its mode of action is multifaceted, involving both contact and fumigant toxicity. Studies on the red palm weevil, Rhynchophorus ferrugineus, have shown that this compound can be toxic to all life stages of the insect, including eggs, larvae, and adults.

The primary mode of action for many monoterpenes, including camphene (B42988), is believed to be neurotoxicity. nih.govepa.gov These lipophilic compounds can penetrate the insect cuticle and interfere with the nervous system. While the precise molecular targets of this compound are not as extensively characterized as those of synthetic insecticides, it is hypothesized that it may act on neuronal membranes, potentially disrupting ion channel function and leading to paralysis and death. epa.gov The insecticide toxaphene, which is a chlorinated derivative of camphene, is known to act on the nervous system, suggesting a similar potential for the parent compound. epa.govwikipedia.org

As a repellent, the strong, pungent aroma of this compound likely plays a significant role in deterring insects. mdpi.com This olfactory-based repellency is a common defense mechanism in plants that produce volatile terpenes.

Phytochemical Roles and Ecological Significance

In its natural plant sources, this compound serves several important phytochemical and ecological functions. It is a key contributor to the characteristic aroma of many plants, particularly conifers. researchgate.net This aroma can act as a defense mechanism, repelling herbivorous insects and protecting the plant from being eaten. nih.gov

Furthermore, this compound can exhibit allelopathic properties, where it is released into the environment and inhibits the germination and growth of neighboring plants. nih.gov This chemical interference reduces competition for resources such as water, sunlight, and nutrients, thereby benefiting the plant producing the allelochemical. The release of this compound and other volatile organic compounds from plants also plays a role in plant-plant communication and broader ecosystem dynamics.

Applications of Camphene in Advanced Synthesis and Materials Science

(-)-Camphene as a Chiral Building Block and Synthetic Intermediate

The inherent chirality of this compound, coupled with its reactive bicyclic structure, positions it as a crucial chiral building block in organic synthesis. It serves as a synthon for creating stereochemically defined molecules, which are essential in pharmaceuticals, agrochemicals, and fine chemicals chemimpex.comresearchgate.netresearchgate.netrsc.org. The compound's structure allows for various chemical transformations, including rearrangements like the Wagner-Meerwein rearrangement, which can functionalize otherwise inert positions and lead to diverse product structures researchgate.netresearchgate.net.

Research has demonstrated the use of this compound in the synthesis of complex natural products, such as sesquiterpenoids like (-)-copacamphene and (-)-cyclocopacamphene cdnsciencepub.comcdnsciencepub.com. These syntheses often involve multi-step sequences that leverage Camphene's bicyclic framework to construct intricate carbon skeletons with precise stereochemical control cdnsciencepub.comcdnsciencepub.com. Furthermore, Camphene (B42988) derivatives have been employed in the development of chiral boron compounds, which act as dienophiles in Diels-Alder reactions, offering potential for asymmetric synthesis rsc.orgamanote.com. The transformation of Camphene into chiral salicylic (B10762653) aldehydes has also been reported, highlighting its utility in creating building blocks for asymmetric catalysis researchgate.net.

Environmental Fate and Biotransformation Studies of Camphene

Atmospheric Oxidation and Secondary Organic Aerosol (SOA) Formation Mechanisms

(-)-Camphene is released into the atmosphere from both biogenic sources, such as pine trees, and anthropogenic activities. conicet.gov.ar Once in the troposphere, it undergoes oxidation reactions with key atmospheric oxidants, including hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). conicet.gov.arresearchgate.net These reactions are fundamental to its atmospheric lifetime and its role in the formation of secondary organic aerosols (SOA), which have significant implications for air quality and climate. copernicus.orgresearchgate.net

The oxidation of camphene (B42988) is initiated by the addition of an oxidant to its exocyclic double bond. researchgate.net The subsequent reaction pathways are highly dependent on the specific oxidant and the ambient atmospheric conditions, particularly the concentration of nitrogen oxides (NOx). copernicus.orgresearchgate.net

Reaction with Hydroxyl Radicals (OH): The reaction with OH radicals is a major daytime degradation pathway for this compound. researchgate.net Theoretical studies suggest that the addition of the OH radical to the terminal carbon of the double bond is the most favorable pathway. researchgate.net This initial step leads to the formation of a hydroxyalkyl radical, which then rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2). researchgate.netacs.org The fate of this RO2 radical is a critical branch point in the oxidation mechanism.

In the presence of high concentrations of nitric oxide (NO), the RO2 radical primarily reacts with NO to form an alkoxy radical (RO) and nitrogen dioxide (NO2). researchgate.net This alkoxy radical can undergo further reactions, including isomerization and decomposition, leading to the formation of smaller, more volatile products such as acetone (B3395972) and formaldehyde (B43269). conicet.gov.ar Conversely, in low-NOx environments, the RO2 radical can react with hydroperoxy radicals (HO2) or other RO2 radicals, or undergo intramolecular hydrogen shifts (autoxidation). copernicus.orgresearchgate.net These autoxidation pathways can lead to the formation of highly oxygenated organic molecules (HOMs), which are characterized by their low volatility and high potential to form and contribute to the growth of SOA particles. copernicus.orgresearchgate.netnih.gov

Reaction with Ozone (O3): Ozonolysis is another significant atmospheric sink for this compound. The reaction proceeds through the formation of a primary ozonide, which rapidly decomposes to form a Criegee intermediate and a carbonyl compound. researchgate.net For camphene, this decomposition primarily yields camphenilone and a Criegee intermediate. researchgate.net The stabilized Criegee intermediate can then react with various atmospheric species, such as water vapor, sulfur dioxide (SO2), or undergo unimolecular decomposition, influencing the final product distribution. The ozonolysis of camphene has been shown to contribute to SOA formation, although its efficiency can be influenced by the presence of other atmospheric constituents. copernicus.org

Reaction with Nitrate Radicals (NO3): During the nighttime, the reaction with nitrate radicals (NO3) becomes a dominant degradation pathway for this compound. copernicus.org Similar to the other oxidants, the reaction is initiated by the addition of the NO3 radical to the double bond, forming a nitrooxyalkyl radical. acs.orgresearchgate.net This radical then reacts with O2 to form a nitrooxyperoxy radical. acs.org The subsequent reactions of this peroxy radical can lead to the formation of a variety of nitrogen-containing organic compounds, including organic nitrates. copernicus.orgacs.orgresearchgate.net These compounds can have a significant impact on the nitrogen cycle and can also contribute to SOA formation. researchgate.netcopernicus.org

Secondary Organic Aerosol (SOA) Formation: The oxidation of this compound is a significant source of secondary organic aerosols. The yield of SOA is highly dependent on the oxidant and the concentration of NOx. copernicus.orgresearchgate.net Studies have shown that the photooxidation of camphene in the presence of NOx can lead to higher SOA yields compared to low-NOx conditions. copernicus.orgdoaj.org This is attributed to the formation of highly oxygenated and low-volatility products through RO2 radical chemistry. copernicus.orgresearchgate.net The chemical composition of camphene-derived SOA is complex and includes a variety of multifunctional compounds, such as carboxylic acids, hydroperoxides, and organic nitrates. researchgate.netcopernicus.org The formation of HOMs through autoxidation pathways is a key mechanism driving the high SOA yields observed from camphene oxidation. copernicus.orgresearchgate.net

Interactive Table: Key Atmospheric Reactions of this compound and their Implications

| Oxidant | Primary Reaction Mechanism | Key Products | SOA Formation Potential | NOx Influence |

| OH Radical | Electrophilic addition to the double bond, formation of peroxy and alkoxy radicals. | Acetone, Formaldehyde, Highly Oxygenated Molecules (HOMs) | High, especially under high NOx conditions. | High NOx favors pathways leading to higher SOA yields. |

| Ozone (O3) | Formation and decomposition of a primary ozonide. | Camphenilone, Criegee Intermediates | Moderate | Can influence the fate of Criegee intermediates. |

| NO3 Radical | Addition to the double bond, formation of nitrooxyalkyl and peroxy radicals. | Organic Nitrates | Significant, contributes to nighttime SOA formation. | Integral to the formation of nitrate radicals. |

Microbial Degradation Pathways and Metabolite Identification

The biodegradation of this compound by microorganisms is a potential environmental fate process, although it is considered to be relatively slow. nih.gov While specific degradation pathways for this compound are not extensively documented, studies on the microbial transformation of structurally similar monoterpenes, such as camphor (B46023), provide insights into potential metabolic routes. acs.orgnih.gov Bacteria, particularly species of Pseudomonas, are known to be capable of degrading monoterpenes. frontiersin.orgnih.govresearchgate.net

The initial step in the microbial degradation of cyclic monoterpenes often involves the introduction of oxygen into the molecule, catalyzed by monooxygenase enzymes. frontiersin.org For camphor, a well-studied analogue, the degradation is initiated by a hydroxylation reaction, followed by further oxidation to a ketone. nih.gov Subsequent steps involve ring cleavage, leading to the formation of intermediates that can enter central metabolic pathways. researchgate.netnih.govunesp.br

For this compound, a plausible initial step would be the hydroxylation of the camphene ring or the oxidation of the exocyclic double bond. This could lead to the formation of camphene oxide or various hydroxylated camphene derivatives. These initial products would then be further metabolized through a series of enzymatic reactions, likely involving dehydrogenases and ring-cleavage enzymes.